BRD4 Inhibitor-20 is a compound designed to inhibit the bromodomain-containing protein 4 (BRD4), a member of the bromodomain and extraterminal domain (BET) family. This protein plays a crucial role in regulating gene expression and has been implicated in various cancers, making it a target for therapeutic intervention. The development of BRD4 inhibitors is driven by the need to disrupt the oncogenic functions associated with BRD4, particularly in cancers characterized by super-enhancer activity linked to genes such as c-Myc.
BRD4 Inhibitor-20 is synthesized through various chemical processes aimed at enhancing its potency and selectivity for BRD4. It belongs to a class of small molecules that target bromodomains, which are protein interaction domains that recognize acetylated lysines on histones and non-histone proteins. This compound is classified as a BET inhibitor, specifically designed to modulate the activity of BRD4 in oncogenic pathways.
The synthesis of BRD4 Inhibitor-20 typically involves a multi-step organic synthesis process. One common approach includes:
The final product is characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity.
The molecular structure of BRD4 Inhibitor-20 features a scaffold that allows for optimal binding to the bromodomain of BRD4. Key structural components include:
Data from crystallography studies reveal that the compound effectively occupies the acetyl-lysine binding site within the BRD4 bromodomain, facilitating strong interactions that lead to inhibition.
The chemical reactions involved in synthesizing BRD4 Inhibitor-20 include:
Each reaction step is optimized for yield and purity, ensuring that the final compound exhibits desired biological activity.
BRD4 Inhibitor-20 exerts its effects primarily through competitive inhibition at the bromodomain sites of BRD4. The mechanism involves:
Data from in vitro assays demonstrate significant reductions in cell viability in cancer cell lines treated with this inhibitor.
BRD4 Inhibitor-20 exhibits several notable physical and chemical properties:
Characterization techniques such as differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) may be employed to assess thermal stability.
BRD4 Inhibitor-20 has several potential applications in scientific research:
BRD4 Inhibitor-20 (chemical name: 2-methoxy-N-(2-oxo-3-propan-2-ylidene-1H-indol-5-yl)benzenesulfonamide; CAS: 2490311-14-1) features a benzoisoxazole-derived scaffold linked to a sulfonamide group. Its molecular formula is C₁₈H₁₈N₂O₄S (molecular weight: 358.41 g/mol). The compound incorporates a ketone group that mimics acetylated lysine (KAc), enabling competitive displacement of histone substrates from BRD4’s binding pocket. Key structural elements include:
Table 1: Structural Features and Binding Affinities of BRD4 Inhibitor-20
| Structural Region | Key Substituents | Role in BRD4 Binding | Affinity (IC₅₀) |
|---|---|---|---|
| Indolinone core | 3-Isopropylidene | Hydrophobic interaction with WPF shelf | - |
| Sulfonamide linker | -NH-SO₂- | Water-mediated H-bond with Asn140 | - |
| Aryl domain | 2-Methoxybenzene | π-stacking with Pro82/Phe83 | - |
| Bromodomain BD1 | - | - | 19 nM |
| Bromodomain BD2 | - | - | 28 nM |
BRD4 Inhibitor-20 suppresses growth in hematologic and solid tumor models:
Table 2: Pharmacological Activity in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC₅₀ (μM) | Key Findings |
|---|---|---|---|---|
| HL-60 | Acute myeloid leukemia | CCK8 (72 h) | 1.35 | Downregulation of c-MYC/CDK6 |
| HT-29 | Colon adenocarcinoma | MTT (72 h) | 4.75 | G1-phase cell cycle arrest |
| MV4-11 | AML (MLL-rearranged) | CellTiter-Glo | 0.87 | Synergy with ATRA differentiation |
| WI-38 | Normal fibroblasts | MTT (72 h) | 44.07 | 10-fold selectivity window |
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1